Lipophilicity Divergence from C18H19N3O2S Isomer FL-411 Impacts Permeability Predictions
The target compound is a constitutional isomer of the known BRD4 inhibitor FL-411, yet it exhibits a 1.0 log unit higher computed lipophilicity (XLogP3-AA). The compound's XLogP3-AA is 3.6, compared to FL-411's value of 2.6 [1]. This is a direct consequence of its unique benzoxazole-piperidine-thiophene topology versus FL-411's polar tetrahydropyrido-thieno-pyrimidinone core [2]. This difference suggests significantly altered cell permeability and a distinct metabolic liability profile, making it a non-fungible tool for any assay where FL-411 serves as a reference.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | FL-411 (CAS 2118944-88-8): XLogP3-AA = 2.6 |
| Quantified Difference | ΔXLogP = +1.0, indicating a ~10-fold higher predicted partition coefficient for the target compound |
| Conditions | In silico prediction using XLogP3 3.0 algorithm, computed by PubChem (2021/2025 releases) |
Why This Matters
Procuring the correct isomer is critical for permeability screening cascades; selecting FL-411 as a substitute would introduce a misleading, lower lipophilicity profile.
- [1] PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 76145835. XLogP3-AA: 3.6. Retrieved April 30, 2026. View Source
- [2] PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 135567026, FL-411. XLogP3-AA: 2.6. Retrieved April 30, 2026. View Source
